dimethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C22H25NO7S This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including dimethoxyphenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the thiophene derivative with a dimethoxyphenyl compound under specific conditions to introduce the dimethoxyphenyl group.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of dimethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Dimethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate can be compared with similar compounds such as:
Diethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate: Similar structure but with ethyl esters instead of methyl esters.
Methyl 3,4-dimethoxycinnamate: Contains a similar dimethoxyphenyl group but lacks the thiophene ring and additional functional groups.
Properties
CAS No. |
543718-20-3 |
---|---|
Molecular Formula |
C20H21NO7S |
Molecular Weight |
419.4g/mol |
IUPAC Name |
dimethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H21NO7S/c1-11-16(19(23)27-4)18(29-17(11)20(24)28-5)21-15(22)9-7-12-6-8-13(25-2)14(10-12)26-3/h6-10H,1-5H3,(H,21,22)/b9-7+ |
InChI Key |
YTZLTEYWDMGBJL-VQHVLOKHSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
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